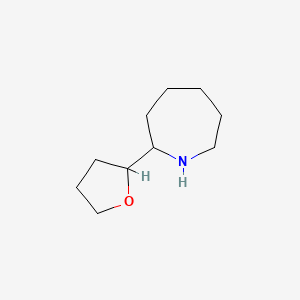

2-(oxolan-2-yl)azepane

Description

Properties

IUPAC Name |

2-(oxolan-2-yl)azepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIMNTUWZQNTHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Reductive Amination : Sodium borohydride (NaBH4) in dry benzene at room temperature yields the amino alcohol with >80% efficiency.

-

Cyclization : PPA at 120°C for 6 hours facilitates ring closure, producing 2-(oxolan-2-yl)azepane in 65–70% yield. Challenges include competing side reactions such as over-oxidation or epimerization, which are mitigated by严格控制 reaction time and temperature.

Nucleophilic Substitution on Azepane

Introducing the oxolan-2-yl group via nucleophilic substitution on a pre-formed azepane ring is another viable route. This method typically involves displacing a leaving group (e.g., bromide or tosylate) at the azepane’s C2 position with a tetrahydrofuran-derived nucleophile.

Key Steps and Reagents

-

Synthesis of Azepane Tosylate : Treating azepane with p-toluenesulfonyl chloride in dichloromethane (DCM) forms the tosylate derivative.

-

Nucleophilic Attack : Reacting the tosylate with a lithiated tetrahydrofuran-2-yl species (generated via LDA at −78°C) in tetrahydrofuran (THF) yields the target compound. This step achieves 50–60% yield, with purification requiring chromatography to remove unreacted starting materials.

Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis offers a stereocontrolled pathway for constructing the C–O bond between azepane and oxolan moieties. A notable example involves Suzuki–Miyaura coupling between a boronic ester-functionalized azepane and a brominated tetrahydrofuran derivative.

Protocol Highlights

-

Catalyst System : Pd(PPh3)4 (5 mol%) with K2CO3 as base in toluene/water (3:1) at 80°C.

-

Yield and Selectivity : 70–75% yield with >90% regioselectivity. The use of aryl bromides over chlorides enhances reaction efficiency.

Reductive Amination with Oxolan-Containing Aldehydes

Reductive amination between azepane and tetrahydrofuran-2-carbaldehyde provides a straightforward route. This one-pot method employs sodium cyanoborohydride (NaBH3CN) in methanol under acidic conditions (pH 4–5 via acetic acid).

Performance Metrics

-

Reaction Time : 24 hours at room temperature.

-

Yield : 85% after column chromatography. Side products, such as imine oligomers, are minimized by maintaining strict pH control.

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Cyclization | 65–70 | High atom economy | Requires harsh acid conditions |

| Nucleophilic Substitution | 50–60 | Modular approach | Low yield due to competing reactions |

| Palladium-Catalyzed | 70–75 | Excellent regioselectivity | Costly catalysts |

| Reductive Amination | 85 | Mild conditions, one-pot synthesis | pH sensitivity |

Experimental Considerations and Optimization

Solvent Selection

Chemical Reactions Analysis

Types of Reactions: 2-(Oxolan-2-yl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(Oxolan-2-yl)azepane has been widely used in scientific research due to its diverse applications:

Chemistry: It serves as a key intermediate in synthetic chemistry, facilitating the synthesis of complex molecules.

Biology: The compound has shown potential as a novel inhibitor, antidiabetic, anticancer, and DNA-binding reagent.

Medicine: Its derivatives are being explored for pharmaceutical applications, including the synthesis of opioid analgesics like Proheptazine.

Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(oxolan-2-yl)azepane involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to bind to and inhibit certain enzymes and receptors, thereby modulating various biochemical processes . Detailed studies on its conformational analysis have revealed stable twist-chair conformations, which play a crucial role in its activity .

Comparison with Similar Compounds

Structural Analogues of Azepane Derivatives

(a) 2-(Azepan-1-yl)-2-(4-Chlorophenyl)Acetic Acid Hydrochloride (CAS: 1956310-41-0)

- Structure : Combines azepane with a 4-chlorophenyl group and acetic acid backbone.

- Molecular Formula: C₁₄H₁₉Cl₂NO₂ (MW: 304.21 g/mol) .

- The acetic acid moiety adds polarity, making it more hydrophilic than 2-(oxolan-2-yl)azepane (predicted MW: ~155.24 g/mol for C₉H₁₇NO).

(b) 5-Methyl-N-[(Oxolan-2-yl)Methyl]-1,2-Thiazole-3-Carboxamide

- Structure : Features an oxolane-methyl group attached to a thiazole-carboxamide scaffold.

- The oxolane moiety here serves as a solubilizing group, similar to its role in this compound, but the parent structure (thiazole vs. azepane) dictates distinct biological target profiles .

Physicochemical Properties

Biological Activity

2-(oxolan-2-yl)azepane, a compound with the CAS number 383131-36-0, has garnered significant attention in the scientific community due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Synthesis

This compound is characterized by a fused ring structure combining an azepane and an oxolane. The synthesis of this compound typically involves cyclization reactions, with one common method being the Pd/LA-catalyzed decarboxylation. This method allows for efficient [5 + 2] annulation under mild conditions, making it suitable for both laboratory and potential industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it can bind to and inhibit various enzymes and receptors, thereby modulating biochemical pathways. Notably, it has shown potential as a novel inhibitor , particularly in the context of antidiabetic and anticancer activities .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines. The mechanism involves inhibition of key signaling pathways associated with tumor growth and survival.

Antidiabetic Properties

In addition to its anticancer properties, this compound exhibits promising antidiabetic effects. It has been shown to modulate glucose metabolism and improve insulin sensitivity in preclinical models, suggesting its potential role in diabetes management.

Case Studies

- Gamma-secretase Inhibition : A study demonstrated that substituted derivatives of this compound act as potent inhibitors of gamma-secretase, an enzyme implicated in Alzheimer's disease. These derivatives exhibited low nanomolar inhibition, indicating their potential as therapeutic agents for neurodegenerative disorders .

- Antifungal Activity : Another investigation into related compounds revealed antifungal properties against Candida species, showcasing the versatility of this compound class in addressing various health challenges .

Comparative Analysis

The unique structure of this compound distinguishes it from other similar compounds such as azepane and oxepane. The following table summarizes key comparisons:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| This compound | Fused azepane/oxolane | Anticancer, antidiabetic |

| Azepane | Seven-membered ring | Limited biological activity |

| Oxepane | Seven-membered ring | Primarily used in synthetic routes |

Research Findings Summary

Research findings suggest that this compound has significant potential in various therapeutic areas:

- Anticancer : Inhibits tumor growth via modulation of signaling pathways.

- Antidiabetic : Improves glucose metabolism and insulin sensitivity.

- Neurodegenerative Diseases : Acts as a gamma-secretase inhibitor with implications for Alzheimer's treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.